molecular formula C10H7FOS B1393637 3-Fluoro-4-(thiophen-2-YL)phenol CAS No. 1261963-39-6

3-Fluoro-4-(thiophen-2-YL)phenol

Cat. No.: B1393637
CAS No.: 1261963-39-6
M. Wt: 194.23 g/mol
InChI Key: GQJSELTYZHTQOD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(thiophen-2-yl)phenol is a fluorinated aromatic compound featuring a phenol backbone substituted with a fluorine atom at position 3 and a thiophene heterocycle at position 4. Its molecular formula is C₁₀H₇FOS, with a molecular weight of 194.23 g/mol (calculated from and ). The thiophene moiety introduces sulfur-based electronic effects, while the fluorine atom enhances electronegativity, influencing reactivity and intermolecular interactions. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways .

Properties

IUPAC Name

3-fluoro-4-thiophen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSELTYZHTQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684078
Record name 3-Fluoro-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-39-6
Record name 3-Fluoro-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a fluorinated phenol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-4-(thiophen-2-YL)phenol may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(thiophen-2-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiophene ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrothiophene derivatives.

    Substitution: Formation of various substituted phenols and thiophenes.

Scientific Research Applications

3-Fluoro-4-(thiophen-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(thiophen-2-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Electronic Effects

4-Fluoro-2-(2-(thiophen-2-yl)vinyl)phenol ()
  • Structure: Contains a vinyl bridge between the phenol and thiophene groups, leading to extended conjugation.
  • Isomerism : Exists as cis and trans isomers, complicating synthesis and purification. The trans-isomer dominates (9:1 ratio) after column chromatography .
  • Bioactivity : Investigated for cholinesterase inhibition due to its planar structure, which enhances binding to enzyme active sites .
2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol ()
  • Structure : Features an additional hydroxyphenyl group attached to the thiophene ring, increasing molecular complexity (C₁₆H₁₁FO₂S, MW 286.33 g/mol).
Pyrimidin-2-ol Derivatives ()
  • Structure : Thiophene and benzofuran moieties fused to a pyrimidine core (e.g., 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol).
  • Synthesis : Formed via condensation of chalcones with urea/thiourea under basic conditions.
  • Bioactivity : Demonstrated antimicrobial activity in preclinical studies .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
3-Fluoro-4-(thiophen-2-yl)phenol 194.23 2.8 ~5 (DMSO) Not reported
4-Fluoro-2-(thiophen-2-ylvinyl)phenol 220.25 3.2 ~3 (DMSO) 120–122 (trans)
2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol 286.33 3.9 <1 (Water) Not reported
Pyrimidin-2-ol derivative (4a) 326.34 4.1 Insoluble 185–187

*Calculated using fragment-based methods.

Key Observations :

  • The vinyl bridge in 4-fluoro-2-(thiophen-2-ylvinyl)phenol increases hydrophobicity (higher LogP) but reduces aqueous solubility compared to the target compound.
  • Bulky substituents (e.g., hydroxyphenyl in ) further reduce solubility, limiting bioavailability.

Recommendations :

  • Explore hybrid molecules combining the phenol-thiophene scaffold with piperazine or pyrazole moieties () to enhance solubility and target selectivity.
  • Conduct in vivo studies to validate computational predictions of blood-brain barrier penetration ().

Biological Activity

3-Fluoro-4-(thiophen-2-YL)phenol is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H8_{8}FOS
  • Molecular Weight : 195.24 g/mol
  • CAS Number : 1261963-39-6

The biological activity of 3-Fluoro-4-(thiophen-2-YL)phenol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Its fluorine atom enhances lipophilicity, allowing for better membrane permeability and interaction with lipid bilayers.

Antimicrobial Properties

Research has indicated that 3-Fluoro-4-(thiophen-2-YL)phenol exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown:

  • Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Activity : Demonstrated antifungal properties against species like Candida albicans.

Anticancer Activity

Preliminary studies suggest that this compound may have potential as an anticancer agent:

  • Cell Line Studies : Exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • Mechanisms : Induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Neuroprotective Effects

3-Fluoro-4-(thiophen-2-YL)phenol has been investigated for neuroprotective properties:

  • Oxidative Stress Reduction : Demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
  • Neurodegenerative Models : In animal models of neurodegeneration, it has shown promise in improving cognitive function and reducing neuronal loss.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the minimum inhibitory concentration (MIC) of 3-Fluoro-4-(thiophen-2-YL)phenol against various pathogens, revealing MIC values in the low micromolar range for both bacterial and fungal strains.
  • Cancer Cell Line Assay :
    • In a study involving MCF-7 and A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values determined to be around 15 µM for MCF-7 cells.
  • Neuroprotection Assessment :
    • In a mouse model of Alzheimer's disease, administration of the compound significantly improved memory retention in behavioral tests compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Tables

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (µM)Reference
AntimicrobialStaphylococcus aureus5
AntimicrobialCandida albicans10
AnticancerMCF-7 (breast cancer)15
AnticancerA549 (lung cancer)20
NeuroprotectionNeuronal cellsN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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